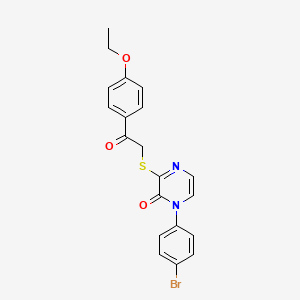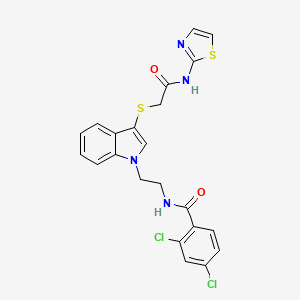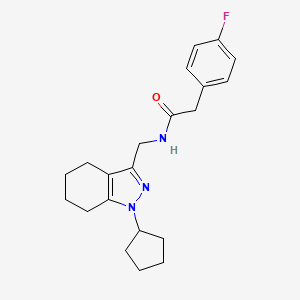![molecular formula C11H8ClFN2O2 B2663055 1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid CAS No. 1946812-48-1](/img/structure/B2663055.png)
1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid, also known as CFMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFMP is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid involves its binding to the CB1 cannabinoid receptor and the GPR55 receptor, leading to the modulation of downstream signaling pathways. This compound has been shown to act as a partial agonist of the CB1 receptor and an antagonist of the GPR55 receptor, resulting in the inhibition of GPR55-mediated signaling. This compound has also been shown to modulate the activity of other GPCRs, such as the adenosine A2A receptor and the dopamine D2 receptor, through allosteric modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and immune function. This compound has been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain by modulating the activity of the CB1 receptor. This compound has also been shown to regulate appetite by modulating the activity of the CB1 receptor in the hypothalamus. This compound has been shown to have immunomodulatory effects by modulating the activity of the GPR55 receptor in immune cells.
实验室实验的优点和局限性
1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid has several advantages for lab experiments, including its selectivity for the CB1 and GPR55 receptors, its ability to modulate the activity of other GPCRs, and its potential as a tool for studying the function of GPCRs. However, this compound also has limitations for lab experiments, including its low solubility in aqueous solutions, its potential for off-target effects, and its limited availability.
未来方向
There are several future directions for the study of 1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its role in the modulation of other physiological processes. This compound has the potential to be developed as a therapeutic agent for neuropathic pain, inflammatory pain, and other diseases that involve the CB1 and GPR55 receptors. This compound could also be used as a tool for studying the function of GPCRs and investigating their downstream signaling pathways. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has the potential to be developed as a therapeutic agent for various diseases and to be used as a tool for studying the function of GPCRs. Further studies are needed to fully understand the potential applications of this compound in scientific research.
合成方法
The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid has been achieved using various methods, including the reaction of 3-chloro-4-fluorobenzyl chloride with pyrazole-3-carboxylic acid in the presence of a base or the reaction of 3-chloro-4-fluorobenzyl alcohol with pyrazole-3-carboxylic acid in the presence of a dehydrating agent. The yield of this compound can be improved by optimizing reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid has been studied for its potential applications in scientific research, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying the function of GPCRs. This compound has been shown to selectively bind to the CB1 cannabinoid receptor and the GPR55 receptor, which are involved in various physiological processes, such as pain perception, appetite regulation, and immune function. This compound has also been used as a tool for studying the function of GPCRs by modulating the activity of these receptors and investigating their downstream signaling pathways.
属性
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTSSCVANRGBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)



![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2662982.png)
![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)
![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2662985.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2662986.png)


![1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2662993.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)
